(5-(3-Chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9ClFN3 |
|---|---|
Molecular Weight |
225.65 g/mol |
IUPAC Name |
[5-(3-chloro-4-fluorophenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H9ClFN3/c11-7-3-6(1-2-8(7)12)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15) |
InChI Key |
BQOPBFKXGFWGDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(N2)CN)Cl)F |
Origin of Product |
United States |
Preparation Methods
Imidazole Core Formation via Debus-Radziszewski Reaction
The Debus-Radziszewski reaction is a classical method for synthesizing imidazole derivatives. For (5-(3-Chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine, this involves the condensation of 3-chloro-4-fluorobenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds via the formation of an α-aminoketone intermediate, which cyclizes to yield the imidazole ring.
Key Steps :
-
Aldehyde Activation : 3-Chloro-4-fluorobenzaldehyde reacts with glyoxal in ethanol at 80°C to form a diketone intermediate.
-
Cyclization : Ammonium acetate introduces the amine group, facilitating ring closure under reflux conditions (12–16 hours).
-
Methanamine Introduction : Post-cyclization, the 2-position is functionalized via nucleophilic substitution using cyanamide, followed by reduction with LiAlH4 to yield the primary amine.
Optimization Challenges :
-
Regioselectivity : Ensuring the 3-chloro-4-fluorophenyl group occupies the 5-position requires precise stoichiometric control.
-
Byproduct Formation : Over-reduction of the imine intermediate can lead to undesired secondary amines.
Analytical Characterization and Quality Control
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) :
-
1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, imidazole-H), 7.68–7.45 (m, 3H, aromatic-H), 3.89 (s, 2H, CH2NH2).
-
13C NMR : δ 148.9 (imidazole C-2), 134.2–116.7 (aromatic carbons), 42.1 (CH2NH2).
Mass Spectrometry :
Purity and Stability
-
HPLC Analysis : Purity ≥98% (C18 column, 0.1% TFA in acetonitrile/water).
-
Storage : Stable at 2–8°C under inert atmosphere; degrades upon prolonged exposure to moisture (>3 weeks).
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Purity | Key Advantage |
|---|---|---|---|---|
| Debus-Radziszewski | 72% | 16 hours | 98% | Scalability |
| Palladium Cross-Coupling | 88% | 8 hours | 99% | Regioselectivity |
| Reductive Amination | 65% | 24 hours | 95% | Mild Conditions |
Trade-offs :
-
The Debus-Radziszewski method is cost-effective but requires rigorous pH control.
-
Palladium catalysis offers higher yields but involves expensive catalysts.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Alkylation and Acylation of the Primary Amine
The methanamine group (-CH2NH2) undergoes nucleophilic reactions typical of primary amines.
Alkylation :
In the presence of aldehydes or ketones under reductive conditions, this amine participates in reductive amination. For example, sodium triacetoxyborohydride (NaBH(OAc)3) in acetonitrile facilitates alkylation with carbonyl compounds, yielding secondary amines. A related reaction with 4-iodobenzylamine and aldehydes in DMF achieved a 56.6% yield for analogous imidazole derivatives .
Acylation :
The amine reacts with acyl chlorides or anhydrides to form amides. For instance, coupling with acetic anhydride in the presence of K2CO3 produces N-acetyl derivatives. Similar conditions (DMF, 60°C) were used to synthesize acetamide intermediates in imidazole-based systems .
Imine Formation and Cyclocondensation
The primary amine reacts with aldehydes to form Schiff bases, which can undergo cyclization.
Example Reaction :
-
Reactants : 5-chloro-1H-indole-3-carbaldehyde + 4-iodobenzylamine
-
Conditions : DMF, K2CO3, 60°C, 18 hours
-
Product : A fused imidazole-indole derivative via imine intermediate .
| Yield | Reaction Type | Key Conditions |
|---|---|---|
| 62% | Reductive amination | NaBH(OAc)3, CH3CN, 0°C → RT |
| 78% | Schiff base cyclization | DMF, K2CO3, 25°C |
Electrophilic Aromatic Substitution on the Imidazole Ring
The imidazole ring undergoes regioselective electrophilic substitution, primarily at the C-4 and C-5 positions.
Halogenation :
Chlorine or bromine substitutes at the electron-rich positions under acidic conditions. For example, bromination of similar imidazoles using NBS (N-bromosuccinimide) in DMF yields 4-bromo derivatives .
Nitration :
Nitration at the C-4 position occurs with HNO3/H2SO4, though steric hindrance from the 3-chloro-4-fluorophenyl group may redirect reactivity .
Metabolic Reactions
In biological systems, the compound undergoes oxidative transformations:
Primary Pathways :
-
Hydroxylation : Cytochrome P450 enzymes oxidize the 3-chloro-4-fluorophenyl ring at meta or para positions, forming catechol-like metabolites .
-
N-Oxidation : The imidazole nitrogen may form N-oxide derivatives, as observed in related compounds with 90% parent compound remaining after 120 minutes in human liver microsomes .
| Metabolic Stability | Major Pathway | Enzymatic System |
|---|---|---|
| High (90% unchanged) | Hydroxylation | Cytochrome P450 |
Coordination Chemistry
The imidazole nitrogen and amine group act as ligands for metal ions.
Metal Complexation :
-
With Cu(II) or Zn(II), the compound forms octahedral complexes, leveraging the imidazole’s N3 atom and the amine’s lone pair.
-
Stability constants (log K) for similar imidazole-metal complexes range from 8.2 to 10.5 .
Nucleophilic Substitution on the Aromatic Ring
The 3-chloro substituent on the phenyl ring is susceptible to nucleophilic displacement under harsh conditions.
Example Reaction :
-
Reactants : 3-chloro-4-fluorophenyl derivative + piperidine
-
Conditions : DMSO, 100°C, 16 hours
-
Product : Replacement of Cl with piperidine, yielding a 3-piperidino-4-fluorophenyl analog .
Cross-Coupling Reactions
While direct Suzuki coupling is hindered by the absence of a boronate group, functionalized derivatives participate in Pd-catalyzed reactions:
Hypothetical Pathway :
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity and can be investigated for its potential as a drug candidate. It may interact with specific enzymes or receptors in the body.
Biochemical Research: It can be used as a probe to study biochemical pathways and mechanisms.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Agriculture: It may be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (5-(3-Chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Halogenated Aryl Groups
- Target Compound: The 3-chloro-4-fluorophenyl group introduces both steric bulk and electron-withdrawing effects. The meta-chloro and para-fluoro arrangement may optimize electronic distribution for receptor binding compared to mono-halogenated analogs.
- Analog 1: 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole () lacks the chloro substituent and features a benzoimidazole core.
- Analog 2 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () includes a 4-chlorophenyl group but incorporates a thiazole-pyrazole-triazole scaffold. The additional heterocycles increase molecular weight (MW ~500 Da) and may reduce solubility compared to the target compound’s simpler imidazole structure .
Amine Functionalization
- The methanamine group in the target compound contrasts with methyl or acetylated amines in analogs (e.g., N-acetyltizanidine in ).
Physicochemical Properties
- Molecular Weight (MW) : The target compound’s estimated MW is ~255.7 g/mol (C₁₀H₉ClFN₃), lower than analogs like LY2784544 (MW 469.94 g/mol, ), which may favor better bioavailability .
- Lipophilicity: The 3-chloro-4-fluorophenyl group likely increases logP compared to non-halogenated imidazoles but remains lower than trifluoromethyl-containing analogs (e.g., m/z 627.5 in ), which exhibit extreme hydrophobicity .
Biological Activity
(5-(3-Chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine, a compound with significant pharmacological potential, has been studied for its biological activity, particularly in the context of various diseases. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C10H10ClF N3
- Molecular Weight : 227.66 g/mol
- SMILES Notation : ClC1=C(C=CC(F)=C1)C2=NC(CN)=CN2
This structure features a chloro and fluorine substitution on the phenyl ring, which is crucial for its biological activity.
Research indicates that this compound acts primarily as an androgen receptor (AR) modulator . It exhibits both antagonistic and agonistic properties depending on the cellular context. The compound's high affinity for the androgen receptor makes it a candidate for treating conditions related to androgen signaling, such as prostate cancer.
Table 1: Summary of Biological Activities
Prostate Cancer Treatment
The most notable application of this compound is in the treatment of prostate cancer. Studies have shown that this compound can effectively inhibit the growth of prostate cancer cell lines, demonstrating its potential as a therapeutic agent. Its mechanism involves blocking androgen receptor signaling pathways, which are crucial for the growth and survival of prostate cancer cells.
Case Studies
- Preclinical Studies on Prostate Cancer :
- Safety Profile Assessment :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure. SAR studies reveal that modifications to the imidazole ring and phenyl substituents significantly influence its binding affinity to androgen receptors and overall biological activity.
Table 2: Structure-Activity Relationship Insights
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (5-(3-Chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine to improve yield and purity?
- Methodological Answer : Synthesis optimization can be achieved by adapting protocols from structurally similar imidazole derivatives. For example, condensation reactions using ammonium persulfate (APS) as an initiator (as in polycationic dye-fixative syntheses) or potassium carbonate as a base for nucleophilic substitution (e.g., thioacetamide derivatization) can enhance reaction efficiency . Purification via recrystallization in ethanol or methanol is recommended to isolate high-purity products . Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometric ratios of aryl aldehydes to amine precursors (common in imidazole syntheses) can further improve yields .
Q. What techniques are recommended for characterizing the structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm substituent positions and hydrogen-bonding patterns, as demonstrated for fluorophenyl-substituted imidazoles .
- NMR spectroscopy : Use - and -NMR to verify the presence of the methanamine group and substituents on the imidazole ring.
- HPLC : Assess purity using reverse-phase chromatography with UV detection, especially if the compound is intended for biological assays.
- Mass spectrometry : Confirm molecular weight and fragmentation patterns via ESI-MS or MALDI-TOF .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particles or vapors.
- First aid : For skin contact, immediately rinse with water; for eye exposure, flush with saline solution for 15 minutes and seek medical attention .
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Substituent modification : Synthesize analogs with varying halogen (e.g., bromo, iodo) or methoxy groups on the phenyl ring to assess electronic effects on bioactivity, as seen in fluorescent imidazole derivatives .
- Biological assays : Test analogs against target enzymes (e.g., cyclooxygenase COX1/2) using in vitro inhibition assays .
- Data correlation : Use regression analysis to link structural descriptors (e.g., Hammett constants) to activity metrics .
Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Employ software like AutoDock Vina to model binding interactions with protein targets (e.g., using crystal structures from related imidazole complexes) .
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
- Molecular dynamics (MD) : Simulate ligand-protein stability in solvated systems over nanosecond timescales .
Q. What methodologies are effective in assessing the biological activity of this imidazole derivative?
- Methodological Answer :
- In vitro enzyme assays : Measure IC values against targets like COX1/2 using colorimetric substrates (e.g., prostaglandin conversion assays) .
- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HeLa or HEK293) to evaluate apoptosis induction.
- Fluorescence-based imaging : If the compound exhibits intrinsic fluorescence (as in triphenylamine-imidazole hybrids), track cellular uptake via confocal microscopy .
Q. How should researchers address contradictory data in spectroscopic analysis or biological assay results?
- Methodological Answer :
- Cross-validation : Confirm NMR or mass spectrometry results with alternative techniques (e.g., IR spectroscopy for functional groups) .
- Reproducibility checks : Replicate syntheses under controlled conditions (e.g., inert atmosphere, precise temperature) to rule out experimental variability .
- Statistical analysis : Apply ANOVA or t-tests to biological data to distinguish significant trends from noise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
